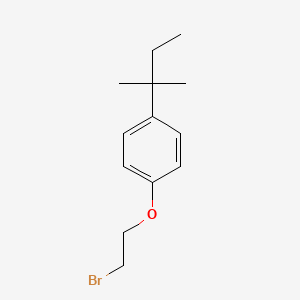
(8-bromodibenzothiophen-2-yl)boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Bromodibenzothiophen-2-yl)boronic acid is an organic compound with the molecular formula C12H8BBrO2S. It is a boronic acid derivative of dibenzothiophene, featuring a bromine atom at the 8-position and a boronic acid group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Dibenzothiophene: : The synthesis begins with the bromination of dibenzothiophene to introduce a bromine atom at the 8-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3).
-
Borylation: : The brominated dibenzothiophene undergoes a borylation reaction to introduce the boronic acid group at the 2-position. This is typically done using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2pin2) in the presence of a base like potassium acetate (KOAc) and a ligand such as triphenylphosphine (PPh3).
Industrial Production Methods
Industrial production of (8-bromodibenzothiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
-
Oxidation and Reduction: : While less common, (8-bromodibenzothiophen-2-yl)boronic acid can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes are commonly used.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3) are typical bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are frequently used solvents.
Major Products
The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and diagnostic tools.
Industry
Polymer Chemistry: It is used in the synthesis of polymers with specific electronic properties.
Catalysis: The compound is employed in catalytic processes to enhance reaction efficiency and selectivity.
Mécanisme D'action
The primary mechanism of action for (8-bromodibenzothiophen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling. This complex facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromodibenzothiophen-3-yl)boronic acid
- (4-Bromodibenzothiophen-2-yl)boronic acid
- (6-Bromodibenzothiophen-2-yl)boronic acid
Uniqueness
(8-Bromodibenzothiophen-2-yl)boronic acid is unique due to the specific positioning of the bromine and boronic acid groups, which influences its reactivity and the types of products it can form. This positional specificity can lead to different electronic and steric effects, making it a valuable compound for targeted synthetic applications.
Propriétés
Formule moléculaire |
C12H8BBrO2S |
|---|---|
Poids moléculaire |
306.97 g/mol |
Nom IUPAC |
(8-bromodibenzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C12H8BBrO2S/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6,15-16H |
Clé InChI |
XJHWVUJZUBCYNA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)

![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)

![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)



